molecular formula C12H16Cl2NO6P B084235 Bis(2-chloropropyl) p-nitrophenyl phosphate CAS No. 14663-72-0

Bis(2-chloropropyl) p-nitrophenyl phosphate

Cat. No. B084235
CAS RN: 14663-72-0
M. Wt: 372.13 g/mol
InChI Key: LUKRJGLWDCRJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-chloropropyl) p-nitrophenyl phosphate (BCPNP) is an organophosphate compound that has been widely used in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of neurotransmitters. BCPNP has been used as a model compound for studying the mechanism of action of organophosphates and for developing new AChE inhibitors.

Mechanism Of Action

Bis(2-chloropropyl) p-nitrophenyl phosphate inhibits AChE by binding to the active site of the enzyme and forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of cholinergic receptors.
Biochemical and Physiological Effects:
Bis(2-chloropropyl) p-nitrophenyl phosphate has been shown to cause a range of biochemical and physiological effects in animals and humans. Inhibition of AChE by Bis(2-chloropropyl) p-nitrophenyl phosphate leads to overstimulation of cholinergic receptors, which can cause symptoms such as muscle twitching, convulsions, respiratory distress, and death. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been shown to cause oxidative stress, DNA damage, and neuroinflammation.

Advantages And Limitations For Lab Experiments

Bis(2-chloropropyl) p-nitrophenyl phosphate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, making it useful for studying the role of AChE in neurotransmitter regulation. Bis(2-chloropropyl) p-nitrophenyl phosphate is also relatively stable and easy to synthesize. However, Bis(2-chloropropyl) p-nitrophenyl phosphate has several limitations as a research tool. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Bis(2-chloropropyl) p-nitrophenyl phosphate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Bis(2-chloropropyl) p-nitrophenyl phosphate. One area of interest is the development of new AChE inhibitors based on the structure of Bis(2-chloropropyl) p-nitrophenyl phosphate. Researchers are also investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new methods for detecting and quantifying Bis(2-chloropropyl) p-nitrophenyl phosphate in environmental and biological samples. Finally, researchers are investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the effects of organophosphate exposure on human health.

Synthesis Methods

Bis(2-chloropropyl) p-nitrophenyl phosphate can be synthesized by reacting p-nitrophenol with 2-chloropropylphosphonic acid in the presence of a catalyst such as triethylamine. The reaction yields Bis(2-chloropropyl) p-nitrophenyl phosphate as a yellow crystalline solid.

Scientific Research Applications

Bis(2-chloropropyl) p-nitrophenyl phosphate has been used extensively in scientific research to study the mechanism of action of organophosphates and to develop new AChE inhibitors. Bis(2-chloropropyl) p-nitrophenyl phosphate has been used as a model compound to investigate the binding of organophosphates to AChE and to study the kinetics of inhibition. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been used to develop new AChE inhibitors with improved potency and selectivity.

properties

CAS RN

14663-72-0

Product Name

Bis(2-chloropropyl) p-nitrophenyl phosphate

Molecular Formula

C12H16Cl2NO6P

Molecular Weight

372.13 g/mol

IUPAC Name

bis(2-chloropropyl) (4-nitrophenyl) phosphate

InChI

InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3

InChI Key

LUKRJGLWDCRJHZ-UHFFFAOYSA-N

SMILES

CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl

synonyms

Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester

Origin of Product

United States

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